2-Fluorophenylboronic acid

Description

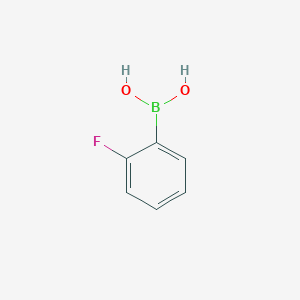

Structure

2D Structure

Properties

IUPAC Name |

(2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSLIRFWJPOENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941836 | |

| Record name | (2-Fluorophenyl)boronato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993-03-9 | |

| Record name | (2-Fluorophenyl)boronato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluorophenylboronic Acid from o-Bromofluorobenzene

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-fluorophenylboronic acid from o-bromofluorobenzene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established methodologies, including Grignard reagent formation and lithiation-borylation, presenting experimental protocols and quantitative data to facilitate laboratory application.

Introduction

This compound is a versatile reagent in organic chemistry, widely utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluorophenyl moiety into complex molecules. This building block is of significant interest in the pharmaceutical and materials science industries due to the unique electronic properties conferred by the fluorine substituent. This guide focuses on the two predominant methods for its synthesis from o-bromofluorobenzene: the Grignard reaction and the lithiation-borylation pathway.

Synthetic Methodologies

The conversion of o-bromofluorobenzene to this compound is typically achieved through an organometallic intermediate, which then reacts with a boron electrophile. The two main strategies are detailed below.

Grignard Reaction Pathway

This classic method involves the formation of a Grignard reagent from o-bromofluorobenzene, which subsequently reacts with a trialkyl borate (B1201080).

Caption: Grignard reaction workflow for this compound synthesis.

Lithiation-Borylation Pathway

An alternative route involves a lithium-halogen exchange to form an organolithium species, which is then quenched with a borate ester. This method is often preferred for its milder reaction conditions and potentially higher yields.

Caption: Lithiation-borylation workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of fluorinated phenylboronic acids from their corresponding bromo-precursors using the described methods. Note that yields can vary based on reaction scale and optimization of conditions.

| Parameter | Grignard Method[1] | Lithiation-Borylation Method[2] |

| Starting Material | Fluorine-bearing bromobenzene | 4-Bromo-2-fluoroaniline |

| Solvent | 2-Methyltetrahydrofuran (B130290) | Anhydrous Diethyl Ether |

| Reaction Temperature | Grignard formation: 35-65°C; Borylation: -35 to 10°C | Lithiation: -78°C to rt; Borylation: -78°C |

| Reaction Time | Grignard formation: 3-6 h; Borylation: 1-4 h | Not specified |

| Reported Yield | ~51% (after recrystallization) | 47% |

| Purity | High purity after recrystallization | High purity after precipitation |

Experimental Protocols

Grignard Method Protocol

This protocol is adapted from a general procedure for the synthesis of fluorine-bearing phenylboronic acids[1].

Materials:

-

o-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

-

Trimethyl borate

-

Dilute hydrochloric acid (5-15%)

-

Toluene (B28343) (for recrystallization)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a portion of anhydrous 2-MeTHF to the flask.

-

Dissolve o-bromofluorobenzene in anhydrous 2-MeTHF and add it to the dropping funnel.

-

Add a small amount of the o-bromofluorobenzene solution to the magnesium suspension to initiate the reaction. Gentle heating may be required.

-

Once the reaction has initiated (as evidenced by gentle refluxing), add the remaining o-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the reaction mixture at 35-65°C for 3-6 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -35°C in a suitable cooling bath.

-

Add a solution of trimethyl borate in anhydrous 2-MeTHF dropwise to the Grignard reagent, maintaining the temperature between -35°C and 10°C.

-

After the addition is complete, allow the mixture to stir for an additional 1-4 hours at this temperature.

-

Slowly quench the reaction by adding dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with 2-MeTHF.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as toluene.

Lithiation-Borylation Method Protocol

This protocol is based on a procedure for the synthesis of 4-amino-3-fluorophenylboronic acid[2].

Materials:

-

o-Bromofluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

Dilute hydrochloric acid

-

Pentane (B18724) (for precipitation)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer under an inert atmosphere, dissolve o-bromofluorobenzene in anhydrous diethyl ether.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

-

Add trimethyl borate dropwise to the reaction mixture at -78°C.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The crude product can be purified by precipitation from a suitable solvent system, such as by dissolving in a minimal amount of ether and adding pentane to induce precipitation at low temperatures (e.g., 0°C).

Purification and Handling

Purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their amphoteric nature.

-

Recrystallization: This is a common method for purifying this compound. Solvents such as toluene or a mixture of an organic solvent and water can be effective.

-

Acid-Base Extraction: An acid/base extraction can be employed to separate the boronic acid from non-acidic impurities[3]. The boronic acid can be extracted into a basic aqueous solution (e.g., NaOH), the aqueous layer is then washed with an organic solvent to remove impurities, and finally, the aqueous layer is acidified to precipitate the pure boronic acid.

-

Handling and Storage: this compound is a moisture-sensitive solid and should be stored under an inert atmosphere in a cool, dry place[4].

Conclusion

The synthesis of this compound from o-bromofluorobenzene can be reliably achieved through either a Grignard reaction or a lithiation-borylation pathway. The choice of method may depend on the available equipment, desired reaction conditions, and the scale of the synthesis. Both methods require anhydrous conditions and careful control of temperature to achieve optimal yields and purity. The provided protocols offer a solid foundation for the laboratory synthesis of this important building block.

References

An In-depth Technical Guide to 2-Fluorophenylboronic Acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenylboronic acid (2-FPBA) is a synthetic organoboron compound that has emerged as a versatile and valuable building block in modern organic chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom ortho to the boronic acid group, impart distinct reactivity and make it an indispensable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in cross-coupling reactions and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The physical and chemical properties of 2-FPBA are summarized in the table below, providing a quick reference for researchers.[1][2][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BFO₂ | [1][2][4] |

| Molecular Weight | 139.92 g/mol | [1][2][4] |

| Appearance | White to light yellow crystalline powder | [5][6][7] |

| Melting Point | 101-110 °C (lit.) | [1][6] |

| Boiling Point | 267.8 °C at 760 mmHg | [5][8] |

| Density | 1.3 g/cm³ | [5][8] |

| pKa | 8.80 | [9] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |

| CAS Number | 1993-03-9 | [1][2][4] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the versatile chemistry of the boronic acid functional group, primarily its participation in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ortho-fluorine atom influences the reactivity of the boronic acid, often leading to efficient transmetalation in catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prominent application of this compound, enabling the formation of carbon-carbon bonds between the 2-fluorophenyl group and various aryl, heteroaryl, or vinyl halides and triflates.[10][11] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.

Materials:

-

This compound (1.2 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (B91453) (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 2-fluoro-4'-methoxybiphenyl.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This compound can be effectively coupled with amines, imidazoles, and phenols using a copper catalyst to generate N-(2-fluorophenyl) and O-(2-fluorophenyl) products, respectively.[12][13][14] This reaction is particularly valuable for the synthesis of arylamines and aryl ethers under relatively mild conditions.

Experimental Protocol: Chan-Lam N-Arylation of Imidazole (B134444) with this compound

This protocol outlines a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.

Materials:

-

This compound (1.5 mmol)

-

Imidazole (1.0 mmol)

-

Copper(II) acetate (Cu(OAc)₂, 10 mol%)

-

Pyridine (B92270) (2.0 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂, 10 mL)

Procedure:

-

In a flask, dissolve this compound, imidazole, and copper(II) acetate in dichloromethane.

-

Add pyridine to the mixture.

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-1H-imidazole.

Heck Reaction

While less common than Suzuki-Miyaura coupling, this compound can also participate in Heck-type reactions. In these reactions, the 2-fluorophenyl group is coupled to an alkene in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond and a substituted alkene.[1][15][16][17]

Experimental Protocol: Heck-Type Reaction of this compound with Styrene

The following is a representative protocol for the Heck-type coupling of this compound with styrene.

Materials:

-

This compound (1.2 mmol)

-

Styrene (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Sodium carbonate (Na₂CO₃, 2.0 mmol)

-

Dimethylformamide (DMF, 5 mL)

Procedure:

-

Combine this compound, styrene, palladium(II) acetate, and sodium carbonate in a reaction vessel.

-

Add dimethylformamide to the mixture.

-

Heat the reaction to 100-120 °C and stir for 12-24 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the trans-2-fluorostilbene product.

Application in Drug Discovery: Synthesis of Vonoprazan (B1684036)

A significant application of this compound in the pharmaceutical industry is its use as a key starting material in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[5][6][18][19][20] The synthesis involves a Suzuki coupling reaction to introduce the 2-fluorophenyl moiety.

Figure 2: Simplified workflow for the synthesis of Vonoprazan highlighting the use of this compound.

Experimental Protocol: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Key Vonoprazan Intermediate)

This protocol describes the initial Suzuki coupling step in the synthesis of Vonoprazan.[5][19]

Materials:

-

5-Bromo-1H-pyrrole-3-carbaldehyde (1.0 mmol)

-

This compound (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Sodium carbonate (Na₂CO₃, 2.0 mmol)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

In a flask, suspend 5-bromo-1H-pyrrole-3-carbaldehyde, this compound, and sodium carbonate in a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) for 3-4 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to give 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.

Biological Relevance of 2-Fluorobiphenyl (B19388) Scaffolds

The 2-fluorobiphenyl motif, readily accessible through reactions with this compound, is a privileged scaffold in medicinal chemistry. Derivatives of 2-fluorobiphenyl have shown a range of biological activities, including acting as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).[21]

FAAH and COX Inhibition

FAAH and COX are important therapeutic targets for pain and inflammation. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[22] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects.[22] COX enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Figure 3: Simplified diagram of FAAH and COX-2 signaling pathways and their inhibition by 2-fluorobiphenyl derivatives.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its utility is underscored by its crucial role in the synthesis of pharmaceuticals, such as Vonoprazan, and its contribution to the generation of biologically active scaffolds. The detailed protocols and reactivity profile provided in this guide aim to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Item - Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Chan-Lam Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tdcommons.org [tdcommons.org]

- 19. researchgate.net [researchgate.net]

- 20. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Physical Properties of 2-Fluorophenylboronic Acid

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Fluorophenylboronic acid (2-FPBA). Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines general experimental methodologies, and presents a logical framework for understanding the interplay of these characteristics.

Core Physical and Chemical Properties

This compound is a synthetic compound that serves as a crucial intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its physical properties are fundamental to its handling, reactivity, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C6H6BFO2 | [3] |

| Molecular Weight | 139.92 g/mol | [3][4] |

| Appearance | White to off-white or light yellow crystalline powder | [1][2] |

| Melting Point | 101-110 °C (literature value) | [1][2][4] |

| Boiling Point | 267.8 °C at 760 mmHg (Predicted) | [1][2] |

| Solubility | - 100 mg/mL in DMSO (requires sonication) - 6.03 mg/mL (Calculated) - Soluble in Methanol | [1][3][5] |

| pKa | 8.32 ± 0.58 (Predicted) | [1] |

Spectroscopic and Structural Data

Spectroscopic and crystallographic data provide deeper insights into the molecular structure and bonding of this compound.

| Data Type | Key Characteristics |

| Crystal Structure | Monoclinic, Space Group P 1 21/c 1[6] |

| 1H NMR | Spectra available in DMSO-d6[7] |

| 13C NMR | Data available[6] |

| IR Spectroscopy | Spectra available[6] |

| Mass Spectrometry | Data available[7] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in the public domain, the following outlines general and widely accepted methodologies for characterizing boronic acids.

Determination of Melting Point

The melting point of a solid compound like this compound is typically determined using a melting point apparatus.

General Protocol:

-

A small, finely ground sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Solubility (Dynamic Method)

The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in various organic solvents.[8]

General Protocol:

-

A precise amount of this compound and the selected solvent are weighed into a jacketed glass vessel.

-

The biphasic mixture is heated at a constant, slow rate while being vigorously stirred.

-

The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[8]

-

The process is repeated with different compositions to generate a solubility curve.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acidity constant (pKa) of a substance.

General Protocol:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has limited aqueous solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Interrelation of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in chemical systems. The following diagram illustrates these relationships.

Caption: Logical flow of physical property dependencies for this compound.

References

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1993-03-9|(2-Fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical information on 2-Fluorophenylboronic acid, a versatile reagent pivotal in medicinal chemistry and organic synthesis. It details the compound's properties, its critical role in synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, and provides an illustrative experimental protocol.

Compound Identification and Properties

This compound is an organoboron compound that serves as a crucial building block in the synthesis of complex organic molecules. Its strategic fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of target compounds, making it invaluable in drug discovery.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₆BFO₂ | [3][4][5] |

| Molecular Weight | 139.92 g/mol | [3][4][5][6] |

| CAS Number | 1993-03-9 | [4][5][6] |

| Appearance | Solid | [6] |

| Melting Point | 101-110 °C | [6] |

| IUPAC Name | (2-fluorophenyl)boronic acid | [3][5] |

| SMILES | OB(O)C1=C(F)C=CC=C1 | [3] |

| InChIKey | QCSLIRFWJPOENV-UHFFFAOYSA-N | [3][5][6] |

Applications in Organic Synthesis

This compound is a cornerstone intermediate in the pharmaceutical industry.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl structures.[1][2] These biaryl motifs are prevalent in numerous marketed drugs and are key structural elements for therapeutic agents targeting a range of diseases.[1] The presence of the fluorine atom can enhance metabolic stability, improve cell membrane penetration, and increase binding affinity to biological targets.[2]

The compound is a reactant for various synthetic transformations, including:

-

Site-selective Suzuki-Miyaura arylations.[6]

-

Rhodium-catalyzed enantioselective addition reactions.[6]

-

The synthesis of biologically active biphenyls.[6]

-

Preparation of phenylboronic catechol esters used as anion receptors.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and this compound. This methodology is adapted from generalized procedures for coupling challenging boronic acids.[7][8][9]

Objective: To synthesize a 2-fluorobiphenyl (B19388) derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl halide (e.g., Aryl bromide, 1.0 mmol)

-

This compound (1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

-

Degassed solvent (e.g., Toluene/Water, DMF/Water, or THF)

-

Schlenk flask or sealed microwave vial

-

Nitrogen or Argon source

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), the chosen base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of DMF and water) to the flask via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 130°C) with vigorous stirring. The reaction can be performed using a conventional oil bath or under microwave irradiation for accelerated conversion.[8]

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-fluorobiphenyl derivative.

Visualized Workflow and Pathways

The following diagrams illustrate key logical flows relevant to the application of this compound.

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. (2-FLUOROPHENYL)BORONIC ACID | CAS [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 95 1993-03-9 [sigmaaldrich.com]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. tcichemicals.com [tcichemicals.com]

Unveiling the Solid-State Architecture of 2-Fluorophenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-Fluorophenylboronic acid, a key building block in organic synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the precise three-dimensional arrangement of atoms in the solid state, supported by crystallographic data and experimental methodologies.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The fundamental crystallographic parameters are summarized in the table below. This data, sourced from the work of Madura, Czerwińska, and Sołdańska, provides the essential framework for understanding the solid-state packing and intermolecular interactions of this compound.[1]

| Parameter | Value |

| Empirical Formula | C₆H₆BFO₂ |

| Formula Weight | 139.92 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a | 5.10172 Å |

| b | 5.55660 Å |

| c | 22.0587 Å |

| α | 90.00° |

| β | 94.731° |

| γ | 90.00° |

| Volume | 622.7 ų |

| Z | 4 |

| Residual Factor | 0.0354 |

Table 1: Key Crystallographic Data for this compound.[1]

Molecular and Crystal Packing Insights

In the crystalline state, this compound molecules form hydrogen-bonded dimeric synthons, a common structural motif for phenylboronic acids. This arrangement significantly influences the supramolecular organization within the crystal lattice. The interplay of these hydrogen bonds, along with other weak interactions, dictates the overall packing and physical properties of the solid material.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from sample preparation to data analysis. The following sections outline the detailed methodologies typically employed in such a study.

Synthesis and Crystallization

High-purity this compound is required for the growth of single crystals suitable for X-ray diffraction. The compound is typically synthesized through established organometallic routes.

Crystallization Protocol: Single crystals are commonly obtained through slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility. Common solvents for boronic acids include toluene, water, or mixtures thereof.

-

Solution Preparation: A saturated or near-saturated solution of this compound is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

The crystallographic data is collected using a single-crystal X-ray diffractometer.

Data Collection Parameters:

-

Instrument: A four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement:

-

Data Reduction: The raw diffraction images are processed to yield a set of indexed reflections with their corresponding intensities.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods. The final refined structure is validated using various crystallographic metrics.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Acidity and pKa of 2-Fluorophenylboronic Acid

This technical guide provides a comprehensive overview of the acidity and pKa value of this compound. It includes quantitative data, detailed experimental protocols for pKa determination, and visualizations of the underlying chemical principles and experimental workflows.

The Acidity of Arylboronic Acids

Phenylboronic acids, including this compound, are not typical Brønsted-Lowry acids that donate a proton directly. Instead, they function as Lewis acids. The boron atom, with its vacant p-orbital, accepts a hydroxide (B78521) ion from water, leading to the formation of a tetrahedral boronate species.[1][2] This equilibrium is the basis of their acidity in aqueous solutions. The reaction can be represented as:

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The strength of this Lewis acidity, quantified by the pKa value, is influenced by substituents on the phenyl ring.[1] Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting negative charge on the boronate anion.

The acidity of boronic acids is a critical parameter in their application in medicinal chemistry and as sensors, as it governs their interaction with biological targets like diols in saccharides or active site residues in enzymes.[3][4]

Caption: Lewis acid equilibrium of this compound in water.

Quantitative Data: pKa of Substituted Phenylboronic Acids

The position of the substituent on the phenyl ring significantly impacts the pKa value. For instance, ortho-substituted compounds can exhibit unique behavior due to steric hindrance and potential intramolecular interactions, which can make the formation of the tetrahedral boronate form more difficult, leading to lower acidity compared to the para isomer.[1] A predicted pKa value for this compound is 8.32 ± 0.58.[5] The table below summarizes experimental pKa values for various monosubstituted phenylboronic acids, providing context for the acidity of the 2-fluoro derivative.

| Substituent | Position | pKa in Water (25 °C) |

| -F | ortho | 8.78[1] |

| -F | meta | 8.32[1] |

| -F | para | 8.16[1] |

| -Cl | ortho | 8.76[1] |

| -Cl | meta | 8.24[1] |

| -Cl | para | 8.12[1] |

| -Br | ortho | 8.82[1] |

| -Br | meta | 8.23[1] |

| -Br | para | 8.13[1] |

| -H | - | 8.83 (average)[1] |

| -CF₃ | para | 7.86[1] |

| -CH₃ | para | 9.13[1] |

| -OCH₃ | para | 9.25[6] |

Note: The values presented are from spectrophotometric and potentiometric methods as cited.

Experimental Protocols for pKa Determination

The most common methods for determining the pKa of boronic acids are potentiometric and spectrophotometric titrations.[1]

Potentiometric Titration

This method involves monitoring the pH of a solution of the boronic acid as a standardized base is added. It is a reliable technique for determining the ionization constants of weak acids.[7][8]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

-

Titrant Preparation: Prepare a standardized titrant solution, typically 0.1 M sodium hydroxide (NaOH), free from carbonate.[7]

-

Sample Preparation:

-

Prepare a sample solution of the boronic acid (e.g., 1 mM) in deionized water.[9]

-

To ensure a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[9]

-

The total volume should be sufficient to immerse the pH electrode, for example, 20 mL.[9]

-

-

Titration Procedure:

-

Place the sample solution in a titration vessel equipped with a magnetic stirrer.[9]

-

Purge the solution with an inert gas like nitrogen or argon to displace dissolved carbon dioxide.[9]

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments using a buret.

-

After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point (e.g., up to pH 12).[9]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa is determined from the inflection point of the resulting sigmoid titration curve, which corresponds to the pH at which half of the acid has been neutralized.

-

Caption: Workflow for pKa determination via potentiometric titration.

Spectrophotometric Titration

This method is applicable when the acidic and basic forms of the compound have different ultraviolet-visible (UV-Vis) absorption spectra.[10] It relies on measuring the change in absorbance at a specific wavelength as a function of pH.

Methodology:

-

Wavelength Selection:

-

Prepare two stock solutions of this compound at identical concentrations.

-

Make one solution highly acidic (e.g., pH 2 with 0.1 M HCl) to ensure only the protonated species, R-B(OH)₂, is present.[11]

-

Make the other solution highly basic (e.g., pH 12 with 0.1 M NaOH) to ensure only the deprotonated boronate species, R-B(OH)₃⁻, is present.[11]

-

Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for both solutions.

-

Identify the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms. Choose a λ_max where the difference in absorbance between the two forms is greatest.[10]

-

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 7 to 10).

-

Add a constant, known amount of the this compound stock solution to each buffer solution to create a set of samples with varying pH but constant total analyte concentration.

-

-

Absorbance Measurement:

-

Measure the absorbance of each buffered sample at the predetermined λ_max.

-

-

Data Analysis:

-

Plot absorbance versus pH. The data will form a sigmoid curve.[10]

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the sample at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.[11]

-

References

- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. metrohm.com [metrohm.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

Stability and Storage of 2-Fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-fluorophenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its stability profile is critical for ensuring reaction reproducibility, minimizing impurity formation, and preserving shelf-life. This document outlines the primary degradation pathways, influencing factors, recommended handling procedures, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. A summary of its key properties is presented below.

| Property | Value |

| CAS Number | 1993-03-9 |

| Molecular Formula | C₆H₆BFO₂ |

| Molecular Weight | 139.92 g/mol |

| Melting Point | 101-110 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in various organic solvents |

Stability Profile and Degradation Pathways

The chemical stability of this compound is a crucial consideration for its effective use. While generally stable under standard ambient conditions when stored properly, it is susceptible to specific degradation pathways, primarily hydrolytic and thermal decomposition.

Hydrolytic Stability and Protodeboronation

The most significant degradation pathway for arylboronic acids, including this compound, is protodeboronation . This is a hydrolytic process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding fluorobenzene (B45895) and boric acid.

The rate of protodeboronation is highly dependent on pH, temperature, and the electronic properties of the substituents on the aromatic ring.[1][2] Generally, the reaction is catalyzed by both acid and base, with stability often being lowest under basic conditions which are common in cross-coupling reactions. The accepted mechanism under basic conditions involves the formation of the more reactive boronate anion, which is then protonated at the ipso-carbon.

Thermal Stability and Boroxine (B1236090) Formation

In the solid state or under anhydrous conditions, this compound can undergo thermal dehydration. Three molecules of the boronic acid can condense to form a stable, six-membered cyclic trimer known as a boroxine . This is a reversible process, but the formation of boroxines can complicate reaction stoichiometry if not accounted for.

Upon heating to higher temperatures, irreversible decomposition occurs, yielding hazardous products such as carbon monoxide, carbon dioxide, oxides of boron, and gaseous hydrogen fluoride.[3]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and the compound's chemical properties.[3][4][5]

| Condition | Recommendation |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is often recommended for long-term storage.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5] |

| Moisture | Store in a dry environment. The compound is susceptible to hydrolysis.[4] |

| Light | Protect from light. Some sources indicate that the material may be altered by light.[5] |

| Incompatibilities | Avoid strong oxidizing agents.[3] |

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3][4]

-

Use personal protective equipment, including gloves and safety glasses.[3][5]

-

Avoid creating dust.[4]

-

Wash hands thoroughly after handling.[4]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, several analytical techniques can be employed. The following sections provide detailed methodologies for key experiments.

Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to quantify the degradation of this compound in aqueous solutions at different pH values over time.

Objective: To determine the rate of hydrolytic degradation by monitoring the decrease in the concentration of the parent compound.

Materials:

-

This compound

-

HPLC-grade acetonitrile (B52724) and water

-

Buffer solutions (e.g., phosphate, borate) for pH control

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Test Solutions: For each pH condition to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to a final concentration (e.g., 50 µg/mL).

-

Time-Zero Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration (t=0).

-

Incubation: Store the remaining test solutions under the desired temperature conditions (e.g., 25 °C, 40 °C, 70 °C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and inject it into the HPLC system.

-

HPLC Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a suitable composition (e.g., 95:5 A:B), ramp to a higher organic content, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: ~220 nm

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the degradation of boronic acids in situ, providing structural information about the parent compound and its degradation products. Both ¹H, ¹⁹F, and ¹¹B NMR can be utilized.

Objective: To observe the conversion of this compound to fluorobenzene.

Materials:

-

This compound

-

Deuterated solvents (e.g., D₂O, dioxane-d₈)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of this compound (e.g., 50 mM) in a suitable deuterated solvent or solvent mixture (e.g., 50% aq. dioxane-d₈). The pH can be adjusted using NaOD or DCl.

-

Initial Spectrum Acquisition: Acquire ¹H, ¹⁹F, and/or ¹¹B NMR spectra of the solution at t=0.

-

Incubation: Maintain the NMR tube at a constant temperature (e.g., 70 °C) either inside the NMR probe for continuous monitoring or in an external temperature bath for intermittent analysis.

-

Time-Resolved Spectroscopy: Acquire spectra at regular intervals.

-

Data Analysis:

-

In the ¹H or ¹⁹F NMR spectrum, integrate the signals corresponding to this compound and the newly formed fluorobenzene.

-

The ratio of these integrals over time will indicate the rate of protodeboronation.

-

¹¹B NMR can be used to observe the equilibrium between the trigonal boronic acid (sp²) and the tetrahedral boronate (sp³) species, which can provide insights into the reaction mechanism.

-

Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC provide information on the thermal stability of the solid material, including dehydration events and decomposition temperature.

Objective: To determine the temperature at which the compound begins to lose mass due to dehydration or decomposition.

Materials:

-

This compound

-

TGA/DSC instrument

-

Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 5-10 mg) into a TGA sample pan.

-

Instrument Setup:

-

Purge Gas: Inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Analyze the thermogram for weight loss steps. A weight loss step occurring below ~150-200 °C may correspond to dehydration and boroxine formation. A sharp weight loss at higher temperatures indicates thermal decomposition.

-

DSC Curve: Analyze the thermogram for endothermic or exothermic events. Melting will appear as a sharp endothermic peak. Decomposition is often an exothermic event.

-

Conclusion

This compound is a valuable synthetic building block that is stable when stored under appropriate conditions. The primary routes of degradation are hydrolytic protodeboronation and thermal formation of boroxines. To maintain its integrity, it is imperative to store the compound in a cool, dry, and inert environment, protected from light. For applications requiring high purity and reproducibility, particularly in sensitive catalytic systems, verifying the quality and understanding the stability of this compound under specific reaction conditions using the analytical methods described in this guide is strongly recommended.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-fluorophenylboronic acid (CAS No. 1993-03-9), a versatile reagent frequently used in pharmaceutical and chemical synthesis, particularly in Suzuki-Miyaura coupling reactions.[1][2] Adherence to strict safety protocols is crucial to mitigate potential hazards associated with its use.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

GHS Pictogram:

(Represents skin and eye irritation, respiratory tract irritation, and acute toxicity)

Signal Word: Warning[3]

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, storage, and spill response planning.

| Property | Value |

| Molecular Formula | C₆H₆BFO₂ |

| Molecular Weight | 139.92 g/mol [6] |

| Appearance | White to off-white or light yellow crystalline powder[1] |

| Melting Point | 101-110 °C (lit.)[1] |

| Boiling Point | 267.8±42.0 °C at 760 mmHg[7] |

| Solubility | Soluble in methanol.[2] |

| Flash Point | Not applicable |

| Autoignition Temperature | No information available[3] |

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[4][8]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][9]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8] Wear appropriate protective clothing to prevent skin exposure.[3] |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[10] |

Handling Procedures

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage Conditions

-

Keep the container tightly closed.[3][5] Refrigeration is recommended.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[3][5]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][11] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][9] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor/physician if you feel unwell.[3][9] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[4] Evacuate personnel to a safe area.[4] Wear appropriate personal protective equipment.[4] Avoid dust formation.[4]

-

Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal.[3][4] Avoid creating dust.[4] Do not let the product enter drains.[4]

Firefighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][5]

-

Specific Hazards: The material is not flammable.[12] However, thermal decomposition can produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (B91410) (HF).[3][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Stability and Reactivity

-

Reactivity: No information on specific reactivity hazards is available.

-

Chemical Stability: this compound is stable under normal, recommended storage conditions.[3][5]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[9]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[3][5]

Toxicological Information

While detailed quantitative toxicological data for this compound is limited, the primary hazards are related to its irritant properties and acute oral toxicity.

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[3] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[3] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Visualized Safety Workflows

The following diagrams illustrate key decision-making processes for the safe handling of this compound.

Caption: Personal Protective Equipment (PPE) selection workflow.

References

- 1. This compound | 1993-03-9 [chemicalbook.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fishersci.com [fishersci.com]

- 4. aaronchem.com [aaronchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:1993-03-9 | Chemsrc [chemsrc.com]

- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. laballey.com [laballey.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluorophenylboronic acid with various aryl halides. The introduction of a fluorine atom onto a phenyl ring can significantly alter the physicochemical properties of a molecule, making this a critical transformation in the synthesis of pharmaceuticals and other advanced materials. However, the presence of the ortho-fluoro substituent on the boronic acid presents unique challenges, primarily the propensity for protodeboronation under basic reaction conditions. This document outlines effective catalyst systems and optimized protocols to overcome these challenges and achieve high-yield cross-coupling.

Challenges in Coupling this compound

The primary challenge in the Suzuki-Miyaura coupling of this compound is its susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated under the basic conditions typically required for the catalytic cycle. The electron-withdrawing nature of the fluorine atom can further influence the reactivity of the boronic acid. Therefore, the choice of palladium catalyst, ligand, base, and solvent system is critical to favor the desired cross-coupling pathway over competing side reactions.

Data Presentation: Comparative Performance of Palladium Catalysts

While specific comprehensive data for this compound is dispersed, the following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of a structurally similar and challenging substrate, 2,3,4,6-tetrafluorophenylboronic acid, with various aryl halides. This data provides valuable insights into effective catalyst selection for fluorinated arylboronic acids. The use of advanced Buchwald precatalysts, such as XPhos Pd G2, has been shown to be highly effective for these transformations under mild conditions.[1]

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | 2,3,4,6-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 85 |

| 2 | 4-Bromoanisole | 2,3,4,6-Tetrafluorophenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 |

| 3 | 1-Bromo-4-nitrobenzene | 2,3,4,6-Tetrafluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |

| 4 | 2-Bromopyridine | 2,3,4,6-Tetrafluorophenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | THF/H₂O | 40 | 1 | 92 |

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with aryl halides. These protocols are based on established methodologies for similar challenging substrates and should be considered as a starting point for optimization.[1][2]

Protocol 1: General Procedure using a Buchwald Precatalyst (e.g., SPhos Pd G2)

This protocol is recommended for achieving high yields under mild conditions, minimizing protodeboronation.

Materials:

-

This compound (1.2 - 1.5 equiv)

-

Aryl halide (1.0 equiv)

-

SPhos Pd G2 precatalyst (1 - 2 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous 1,4-Dioxane (B91453)

-

Degassed Water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and hotplate

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (if solid, 1.0 mmol), this compound (1.2 mmol), SPhos Pd G2 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction vessel via syringe. If the aryl halide is a liquid, it can be added at this stage.

-

Reaction: Stir the reaction mixture vigorously at room temperature or heat to a specified temperature (e.g., 80 °C). Monitor the reaction progress by a suitable analytical technique, such as TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).

Protocol 2: Procedure using a Traditional Palladium Source and a Phosphine Ligand

This protocol utilizes a more traditional catalyst system which can also be effective, though may require higher temperatures and longer reaction times.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

Tri(2-fluorophenyl)phosphine (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene

-

Degassed Water

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and oil bath

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and tri(2-fluorophenyl)phosphine (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

-

Reagent Addition: Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add toluene (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: Rhodium-Catalyzed Reactions Utilizing 2-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of rhodium-catalyzed reactions involving 2-fluorophenylboronic acid, a versatile reagent in modern organic synthesis. The unique electronic properties of the fluorine substituent can significantly influence reaction outcomes, making this building block particularly valuable in the synthesis of complex molecules and pharmacologically active compounds. This document details key applications, presents quantitative data for comparative analysis, and provides standardized experimental protocols.

Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions

Rhodium complexes are highly effective catalysts for the asymmetric 1,4-addition of arylboronic acids to a variety of Michael acceptors. The introduction of a 2-fluorophenyl group via this method is a powerful strategy for synthesizing chiral molecules containing the fluorinated moiety.

Application: Synthesis of Chiral 4-Aryl-2-piperidinones

Optically active 4-aryl-2-piperidinones are important structural motifs in many pharmacologically active compounds. Rhodium-catalyzed asymmetric 1,4-addition of this compound to 5,6-dihydro-2(1H)-pyridinones provides an efficient route to these valuable building blocks.[1]

Quantitative Data Summary

The following table summarizes the results for the rhodium-catalyzed asymmetric 1,4-addition of fluorinated arylboron reagents to N-benzyl-5,6-dihydro-2(1H)-pyridinone.

| Entry | Arylboron Reagent | Catalyst (mol %) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Fluorophenylboronic acid | 3 | (R)-BINAP | Dioxane/H₂O (10/1) | 100 | 3 | 17 | 92 |

| 2 | 4-Fluorophenylboroxine | 3 | (R)-BINAP* | Dioxane/H₂O (10/1) | 40 | 16 | 91 | 99 |

Note: (R)-BINAP is a modified BINAP ligand, bis(3,5-dimethyl-4-methoxyphenyl)phosphine, which showed improved performance.*

Experimental Protocol: Asymmetric 1,4-Addition to a Dihydropyridinone

This protocol is adapted from the work of Hayashi and co-workers for the synthesis of N-benzyl-4-(4-fluorophenyl)-2-piperidinone.[1]

Materials:

-

Rh(acac)(C₂H₄)₂

-

(R)-BINAP*

-

4-Fluorophenylboroxine

-

N-benzyl-5,6-dihydro-2(1H)-pyridinone

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (deionized)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an argon atmosphere, combine Rh(acac)(C₂H₄)₂ (1.6 mg, 6.0 μmol) and (R)-BINAP* (5.6 mg, 6.6 μmol).

-

Reagent Addition: To the flask containing the catalyst, add 4-fluorophenylboroxine (122 mg, 0.33 mmol).

-

Solvent Addition: Add 1,4-dioxane (1.0 mL) to the mixture and stir at room temperature for 3 minutes.

-

Substrate Addition: Add a solution of N-benzyl-5,6-dihydro-2(1H)-pyridinone (37.4 mg, 0.2 mmol) in 1,4-dioxane (1.0 mL), followed by the addition of water (0.2 mL).

-

Reaction: Stir the reaction mixture at 40 °C for 16 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-4-(4-fluorophenyl)-2-piperidinone.

Rhodium-Catalyzed C-C Bond Formation via C-H Activation

Rhodium catalysts are also pivotal in C-C bond formation through heteroatom-directed C-H bond activation.[2][3][4] This strategy offers an atom-economical alternative to traditional cross-coupling reactions, reducing the generation of toxic byproducts.[3][4] While specific examples detailing the use of this compound in this context are less common in the initial literature survey, the general principles can be applied. The use of a directing group on one substrate allows for the selective functionalization of a C-H bond with the 2-fluorophenyl group from the boronic acid.

Conceptual Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual catalytic cycle for a rhodium-catalyzed 1,4-addition and a general experimental workflow for these types of reactions.

Caption: Catalytic cycle for rhodium-catalyzed 1,4-addition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - UNT Digital Library [digital.library.unt.edu]

Application Notes and Protocols: 2-Fluorophenylboronic Acid in Medicinal Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenylboronic acid is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its utility primarily stems from its role as a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl structures. These motifs are prevalent in a wide array of biologically active molecules, including kinase inhibitors for oncology and inflammatory diseases.[1]

The strategic incorporation of a fluorine atom at the ortho position of the phenylboronic acid moiety offers several advantages in drug design. The fluorine atom can modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of kinase inhibitors targeting p38 MAPK and FLT3.

Key Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its primary application is in the formation of carbon-carbon bonds to create complex biaryl and heteroaryl structures, which are common scaffolds in many therapeutic agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The 2-fluorophenyl group is a common feature in many potent and selective kinase inhibitors.

-

p38 MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses.[3] Inhibitors of p38 MAPK are being investigated for the treatment of chronic inflammatory diseases. The 2-fluorophenyl moiety is often incorporated into the core structure of these inhibitors to enhance their potency and selectivity.

-